An In-depth Technical Guide to 3-Bromo-2-fluoro-6-iodobenzaldehyde: A Versatile Building Block for Complex Molecule Synthesis
An In-depth Technical Guide to 3-Bromo-2-fluoro-6-iodobenzaldehyde: A Versatile Building Block for Complex Molecule Synthesis
Introduction
In the landscape of modern drug discovery and materials science, the demand for complex, highly functionalized molecular scaffolds is insatiable. Polyhalogenated aromatic compounds are quintessential building blocks that offer chemists a rich toolkit of reactive handles for sophisticated molecular engineering. 3-Bromo-2-fluoro-6-iodobenzaldehyde, a triply halogenated benzaldehyde derivative, represents a molecule of significant synthetic potential. The strategic placement of three distinct halogens—fluorine, bromine, and iodine—alongside a reactive aldehyde group on a single benzene ring provides an exceptional platform for orthogonal chemistry. This guide offers a comprehensive technical overview of its chemical properties, plausible synthetic routes, predicted reactivity, and potential applications, particularly for researchers and professionals in drug development. While direct experimental data for this specific molecule is limited in peer-reviewed literature, this document synthesizes information from analogous compounds and established chemical principles to provide a robust working guide.
Physicochemical and Spectroscopic Profile
Precise experimental data for 3-Bromo-2-fluoro-6-iodobenzaldehyde is not widely published. However, we can establish its core identity and predict its properties based on its structure and data from closely related compounds.
Core Chemical Identity
| Property | Value | Source |
| CAS Number | 1935263-17-4 | [1][2] |
| Molecular Formula | C₇H₃BrFIO | [3] |
| Molecular Weight | 328.91 g/mol | [3] |
| IUPAC Name | 3-Bromo-2-fluoro-6-iodobenzaldehyde | - |
Predicted Physicochemical Properties
The physical state and properties are estimated based on trends observed in similar halogenated benzaldehydes, such as 6-Fluoro-2-iodobenzaldehyde (m.p. 36-40 °C) and 2-Chloro-6-fluorobenzaldehyde (m.p. 32-35 °C).[3][4] The multiple heavy halogen atoms suggest it is likely a solid at room temperature.
| Property | Predicted Value | Rationale and Comparative Data |
| Appearance | Off-white to yellow solid | Similar polyhalogenated benzaldehydes are typically crystalline solids.[4] |
| Melting Point | 40 - 60 °C | Higher than related di-halogenated analogs due to increased molecular weight and potential for stronger intermolecular interactions. |
| Boiling Point | > 250 °C | Expected to be high due to its molecular weight and polarity. For comparison, 3-bromobenzaldehyde boils at 233-236 °C. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water. | Typical for non-polar to moderately polar organic compounds. |
Predicted Spectroscopic Signature
While specific spectra are not available, the key features can be reliably predicted.
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¹H NMR (400 MHz, CDCl₃):
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Aldehyde Proton (CHO): A singlet or a doublet (due to coupling with the ring fluorine) is expected around δ 9.8-10.5 ppm.
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Aromatic Protons: Two protons in the aromatic region (δ 7.0-8.0 ppm), appearing as doublets or doublet of doublets, showing coupling to each other and to the fluorine atom.
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-
¹³C NMR (101 MHz, CDCl₃):
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Aldehyde Carbonyl (C=O): A signal is expected around δ 185-195 ppm.
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Aromatic Carbons: Six distinct signals are expected. The carbon attached to fluorine will appear as a doublet with a large C-F coupling constant. The carbons attached to bromine and iodine will have their chemical shifts influenced by the heavy atom effect.
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-
Mass Spectrometry (EI):
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The molecular ion peak (M⁺) would be observed at m/z 328 (or more precisely, corresponding to the isotopic masses). A characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) would be expected for the molecular ion and bromine-containing fragments.
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Synthesis and Elaboration
Proposed Synthetic Workflow: A Multi-step Halogenation Strategy
A feasible pathway begins with 2-fluorotoluene, sequentially introducing the bromo and iodo substituents before oxidizing the methyl group to the target aldehyde. An alternative, and perhaps more convergent, route involves the synthesis of 3-bromo-2-fluorobenzaldehyde followed by a directed ortho-iodination.
Caption: Plausible synthetic routes to 3-Bromo-2-fluoro-6-iodobenzaldehyde.
Detailed Experimental Protocol (Proposed)
This protocol describes a plausible synthesis based on Route B, which leverages the directing effects of the existing substituents.
Step 1: Synthesis of 3-Bromo-2-fluorobenzaldehyde from 2-Fluorobenzaldehyde
Causality: Electrophilic aromatic substitution (bromination) on 2-fluorobenzaldehyde is directed by the substituents. The aldehyde is a meta-director, and fluorine is an ortho-, para-director. The position C3 is meta to the aldehyde and ortho to the fluorine, making it a likely, albeit potentially one of several, bromination sites. Strong acid conditions are required to activate the brominating agent.
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Reaction Setup: To a stirred solution of 2-fluorobenzaldehyde (1.0 eq) in concentrated sulfuric acid (H₂SO₄), cool the mixture to 0 °C in an ice bath.
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Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
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Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC or GC-MS.
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Work-up: Carefully pour the reaction mixture onto crushed ice. The product will likely precipitate as a solid. Filter the solid, wash thoroughly with cold water until the washings are neutral, and then wash with a cold, dilute solution of sodium bisulfite to remove any residual bromine.
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Purification: Dry the crude solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) should yield the purified 3-bromo-2-fluorobenzaldehyde.
Step 2: Directed Ortho-Iodination to yield 3-Bromo-2-fluoro-6-iodobenzaldehyde
Causality: The aldehyde group can be used as a transient directing group for C-H activation at the ortho position. Palladium catalysis is highly effective for such transformations.[1] The C-H bond at C6 is the only remaining position ortho to the aldehyde, making this site the exclusive target for iodination under these conditions.
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-bromo-2-fluorobenzaldehyde (1.0 eq), N-iodosuccinimide (NIS) (1.2 eq), and palladium(II) acetate (Pd(OAc)₂) (5 mol%).
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Solvent and Additives: Add a suitable solvent such as trifluoroacetic acid (TFA).
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Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining NIS and iodine. Wash subsequently with saturated sodium bicarbonate solution and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the final product, 3-Bromo-2-fluoro-6-iodobenzaldehyde.
Reactivity and Synthetic Utility
The true value of 3-Bromo-2-fluoro-6-iodobenzaldehyde lies in the differential reactivity of its functional groups, which allows for a sequence of selective transformations.
Caption: Reactivity map showing key transformation sites.
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The Aldehyde Group: This is the most versatile functional group for standard transformations. It can undergo nucleophilic addition, Wittig olefination, reductive amination to form substituted benzylamines, oxidation to a carboxylic acid, and reduction to a benzyl alcohol. These reactions provide entry points to a vast array of other functionalities.[5]
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The Carbon-Iodine Bond: The C-I bond is the most reactive site for metal-catalyzed cross-coupling reactions. It will selectively participate in Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig amination reactions under conditions that leave the C-Br bond intact. This allows for the precise introduction of an aryl, alkyl, alkynyl, or amino substituent at the C6 position.
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The Carbon-Bromine Bond: After the C-I bond has been functionalized, the C-Br bond becomes the next target for cross-coupling. By changing the catalyst system or reaction conditions (e.g., using more forcing conditions), a second, different substituent can be installed at the C3 position.
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The Carbon-Fluorine Bond: The C-F bond is generally robust to the conditions used for C-I and C-Br coupling reactions. However, it can be activated for nucleophilic aromatic substitution (SₙAr) by strong nucleophiles, particularly due to the activating effect of the adjacent aldehyde group.[5] This orthogonal reactivity is a key feature for advanced molecular design.
Applications in Drug Discovery and Development
While specific examples citing 3-Bromo-2-fluoro-6-iodobenzaldehyde are yet to emerge in mainstream literature, its value can be confidently extrapolated from the extensive use of similar polyhalogenated building blocks in medicinal chemistry.
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Scaffold Decoration: The primary application is as a "scaffold" molecule. A core structure can be built using one of the reactive sites, and then the remaining halogens can be used to introduce various substituents to explore the structure-activity relationship (SAR). For instance, an initial Suzuki coupling at the iodine position could be followed by a second coupling at the bromine site and finally a reductive amination at the aldehyde. This allows for the systematic exploration of three different vectors around the phenyl ring.
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Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted aromatic core. The ability to rapidly generate analogues by selectively functionalizing the C-I, C-Br, and aldehyde positions makes this an attractive starting material for inhibitor campaigns.[6]
-
Fragment-Based Drug Discovery (FBDD): This molecule can serve as a highly functionalized fragment. Its distinct reactive handles allow for efficient fragment evolution, where an initial low-affinity hit can be rapidly elaborated into a more potent lead compound by adding new chemical entities at the halogen positions.
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Molecular Probes: The aldehyde can be used to attach linkers or reporter tags after the core of a bioactive molecule has been assembled via reactions at the halogen sites, facilitating the development of chemical probes for target identification and validation.
Conclusion
3-Bromo-2-fluoro-6-iodobenzaldehyde is a high-potential, albeit currently under-documented, chemical building block. Its densely packed and orthogonally reactive functional groups offer a streamlined pathway to complex, three-dimensionally diverse small molecules. For medicinal chemists and synthetic scientists, it represents an opportunity to accelerate the discovery of novel therapeutic agents by enabling rapid and selective analogue synthesis. As synthetic methodologies continue to advance, the utility of such versatile scaffolds will undoubtedly grow, placing 3-Bromo-2-fluoro-6-iodobenzaldehyde in a prime position to contribute to the next generation of pharmaceuticals and advanced materials.
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